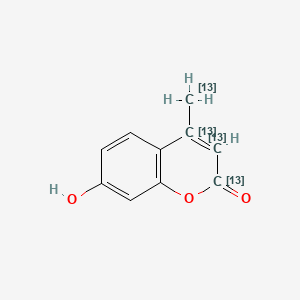

![molecular formula C26H34O4Si B566025 (1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol CAS No. 915694-38-1](/img/structure/B566025.png)

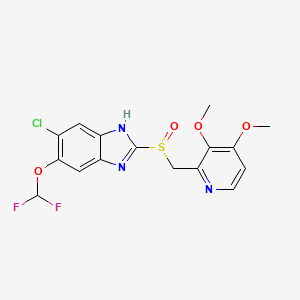

(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

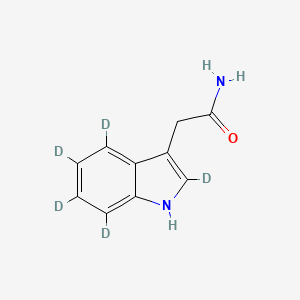

The compound “(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol” is an innovative compound utilized in the biomedical sector . It showcases promising therapeutic attributes for diverse ailments . The compound belongs to the category of Carbohydrates, Nucleosides & Nucleotides and is used in proteomics research .

Molecular Structure Analysis

The molecular formula of the compound is C26H34O4Si . The IUPAC name is (1R,2R,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol . The InChI Key is XFSRKIPDQLASTK-SQSAXNKISA-N .

Scientific Research Applications

Synthesis of Enantioenriched Allenylindium Reagents : This compound has been used in the synthesis of enantioenriched allenylindium reagents and their addition to aldehydes. This process is important in the field of organic synthesis, particularly for the formation of inorganic compounds and metal-catalyzed reactions (Johns, Grant, & Marshall, 2003).

Enantioselective Synthesis of α-Hydroxy Acids : Derivatives of the compound have been utilized as chiral auxiliaries in the enantioselective synthesis of α-hydroxy acids, which are crucial in pharmaceutical and chemical industries (Basavaiah & Krishna, 1995).

Synthesis of Dihydroxyprolines and Tripeptides : The compound has been involved in the synthesis of dihydroxyproline and tripeptides containing them. These are significant in the development of pharmaceutical and biochemical compounds (Moreno‐Vargas, Robina, Petricci, & Vogel, 2004).

Development of Carbocyclic Nucleosides : Its derivatives have been used in the synthesis of carbocyclic nucleosides, which are important in the study of antiviral and anticancer agents. The research also includes conformational analysis and biological activity studies (Siddiqui, Ford, George, & Marquez, 1996).

Synthesis of Chiral Building Blocks : The compound has been employed in the synthesis of optically active derivatives as chiral building blocks. This is significant for constructing cyclohexane rings and synthesizing various organic compounds (Hareau, Koiwa, Hikichi, & Sato, 1999).

Antiviral Activity Studies : Research has been conducted on nucleosides with fixed forms of sugar ring pucker influenced by the compound, which has implications in antiviral activity, particularly against herpes viruses (Marquez, Siddiqui, Ezzitouni, Russ, Wang, Wagner, & Matteucci, 1996).

properties

IUPAC Name |

(1R,2R,4S,5S,6S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonan-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34O4Si/c1-24(2,3)31(18-12-8-6-9-13-18,19-14-10-7-11-15-19)28-17-26-16-20(26)21(27)22-23(26)30-25(4,5)29-22/h6-15,20-23,27H,16-17H2,1-5H3/t20-,21+,22+,23+,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSRKIPDQLASTK-SQSAXNKISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3CC3(C2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H]([C@H]3C[C@]3([C@H]2O1)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34O4Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R,3S,4S,5S)-1-(tert-Butyldiphenyl)silyloxymethyl-2,3-dioxy-O,O-isopropylidenebicyclo[3.1.0]hexan-4-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(8-Methylnonyl)oxy]carbonyl}benzoate](/img/structure/B565961.png)